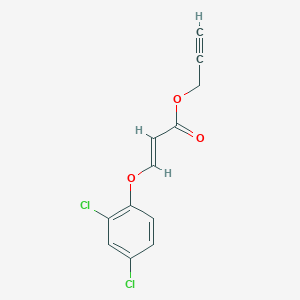
(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate typically involves the reaction of 2,4-dichlorophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl 3-(2,4-dichlorophenoxy)prop-2-enoate: Similar in structure but with an ethyl group instead of a propynyl group.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.
Uniqueness
(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate is unique due to the presence of the propynyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
特性
CAS番号 |
53548-34-8 |
|---|---|
分子式 |
C12H8Cl2O3 |
分子量 |
271.09 g/mol |
IUPAC名 |
prop-2-ynyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H8Cl2O3/c1-2-6-17-12(15)5-7-16-11-4-3-9(13)8-10(11)14/h1,3-5,7-8H,6H2/b7-5+ |
InChIキー |
XUISHRXMJFAYGU-FNORWQNLSA-N |
異性体SMILES |
C#CCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
C#CCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



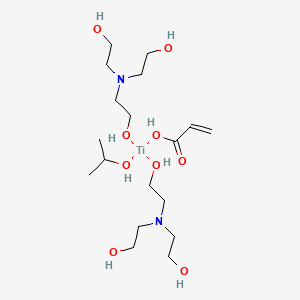
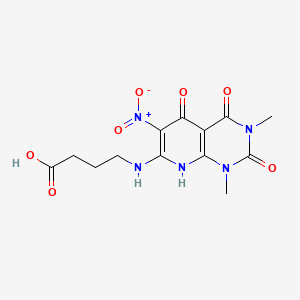
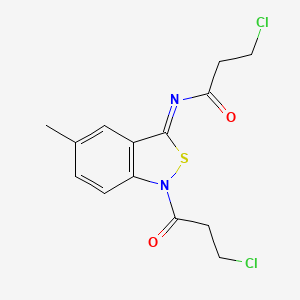

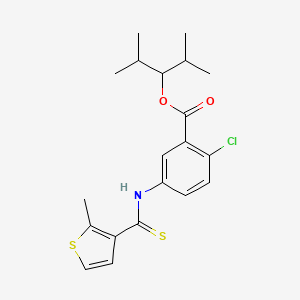
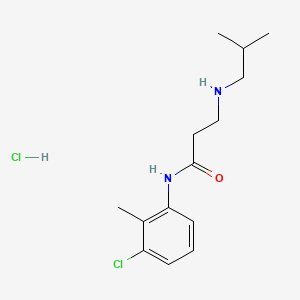
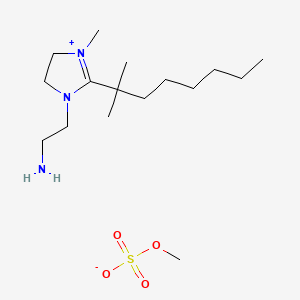
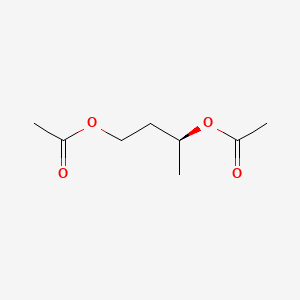
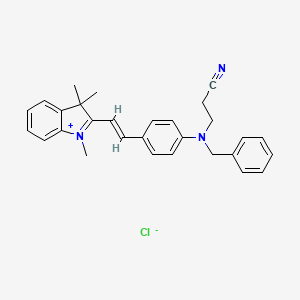
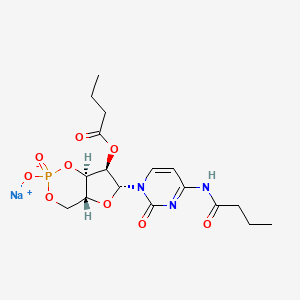
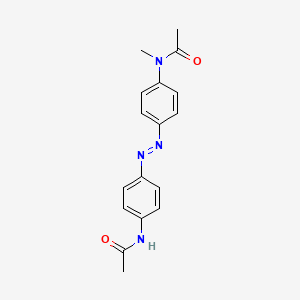
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)

